(1R)-1-(3-Methyl(2-pyridyl))propylamine hcl

Fatty Acid Amide Hydrolase (FAAH) Inhibition Enantiomeric Selectivity Pain and Inflammation

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride (CAS 1391380-35-0) is a single-enantiomer chiral amine with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol. It belongs to the class of α-substituted 2-pyridylalkylamines, featuring a stereogenic carbon at the α-position to the pyridine ring with defined (R)-absolute configuration.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
Cat. No. B13036031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Methyl(2-pyridyl))propylamine hcl
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC=N1)C)N.Cl
InChIInChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m1./s1
InChIKeyRTUDSFHKHRXEQN-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(3-Methyl(2-pyridyl))propylamine HCl (CAS 1391380-35-0): Chiral α-Pyridyl Alkylamine Hydrochloride Building Block for Stereospecific Synthesis


(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride (CAS 1391380-35-0) is a single-enantiomer chiral amine with the molecular formula C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . It belongs to the class of α-substituted 2-pyridylalkylamines, featuring a stereogenic carbon at the α-position to the pyridine ring with defined (R)-absolute configuration . The compound is supplied as the hydrochloride salt, which distinguishes it from the corresponding free base (CAS 1213101-36-0, MW 150.22 g/mol) . It serves as a chiral building block in medicinal chemistry for constructing histamine H3 receptor antagonists, kinase inhibitors, and other nitrogen-containing pharmaceutical intermediates . The 3-methyl substitution on the pyridine ring differentiates it from other pyridyl positional isomers (e.g., 4-pyridyl, 5-methyl-2-pyridyl analogs) in both steric and electronic properties .

Why Racemic or Opposite-Enantiomer 1-(3-Methylpyridin-2-yl)propan-1-amine Cannot Substitute for the (R)-HCl Salt in Stereochemically Driven Applications


The (1R)-enantiomer hydrochloride cannot be replaced by the (1S)-enantiomer (CAS 1212938-65-2), the racemic mixture (CAS 1015846-40-8), or the free base (CAS 1213101-36-0) without compromising stereochemical fidelity in downstream products. Karlsson et al. (2015) demonstrated that the (S)- and (R)-enantiomers of N-(3-methylpyridin-2-yl)amide derivatives of ibuprofen exhibit a 9.7-fold difference in FAAH inhibitory potency (IC₅₀ 0.59 μM vs. 5.7 μM), proving that the stereochemistry at the α-carbon of this scaffold directly governs target binding affinity [1]. Furthermore, the hydrochloride salt form (MW 186.68) provides enhanced aqueous solubility and solid-state stability compared to the free base (MW 150.22), which exists as an oil/liquid and is more prone to oxidation and CO₂ absorption . Using the racemate would introduce a 50% stereochemical impurity that cannot be removed without costly chiral resolution steps, directly impacting the enantiomeric excess and pharmacological consistency of any derived drug candidate .

Quantitative Differentiation Evidence: (1R)-1-(3-Methyl(2-pyridyl))propylamine HCl vs. Closest Analogs and Alternatives


Enantiomer-Dependent FAAH Inhibitory Potency: (S) vs. (R) Configuration of the 1-(3-Methylpyridin-2-yl)propan-1-amine Scaffold Shows 9.7-Fold IC₅₀ Difference in Ibu-AM5 Derivative Series

In a study characterizing the enantiomeric selectivity of N-(3-methylpyridin-2-yl)amide derivatives toward fatty acid amide hydrolase (FAAH), Karlsson et al. (2015) reported that the (S)-enantiomer of Ibu-AM5 inhibited rat FAAH with an IC₅₀ of 0.59 μM, whereas the (R)-enantiomer exhibited an IC₅₀ of 5.7 μM—a 9.7-fold potency difference. Notably, flu-AM1 enantiomers showed more similar potencies [(R)-IC₅₀ 0.74 μM vs. (S)-IC₅₀ 0.99 μM], demonstrating that the magnitude of stereochemical discrimination is scaffold-dependent and cannot be predicted a priori [1]. These findings were obtained using rat brain homogenate FAAH activity assays, with molecular modeling and site-directed mutagenesis (FAAH T488A) confirming distinct binding modes for each enantiomer [1].

Fatty Acid Amide Hydrolase (FAAH) Inhibition Enantiomeric Selectivity Pain and Inflammation Medicinal Chemistry

Hydrochloride Salt vs. Free Base: 24.3% Molecular Weight Difference and Divergent Physicochemical Properties Dictate Suitability for Aqueous-Phase Reactions and Solid Handling

The hydrochloride salt form [(1R)-1-(3-Methyl(2-pyridyl))propylamine HCl, CAS 1391380-35-0] has a molecular weight of 186.68 g/mol (C₉H₁₅ClN₂), which is 24.3% higher than the corresponding free base [(1R)-1-(3-Methyl(2-pyridyl))propylamine, CAS 1213101-36-0] at 150.22 g/mol (C₉H₁₄N₂) [1]. The HCl salt is a crystalline solid at ambient temperature suitable for precise gravimetric dispensing, whereas the free base is a liquid/oil form that is hygroscopic and susceptible to atmospheric CO₂ absorption leading to carbamate formation . The protonated amine in the HCl salt form exhibits substantially enhanced aqueous solubility relative to the neutral free base, a general property of amine hydrochlorides that enables direct use in aqueous reaction media without additional solubilization steps [2]. The predicted pKa of the conjugate acid of the free base is approximately 9.07, indicating that the amine exists predominantly in protonated form under physiological and mildly acidic synthetic conditions [1].

Salt Selection Aqueous Solubility Solid-State Stability Synthetic Chemistry

Commercial Purity and Enantiomeric Specification: (R)-HCl Salt (98%) Delivers Single-Enantiomer Integrity Without Requiring Post-Procurement Chiral Resolution

Commercially, the (R)-HCl salt is available at 98% purity (Leyan Product No. 1794677, CAS 1391380-35-0) and 95% purity (AKSci Product No. 0725EP, CAS 1391380-35-0) . Critically, the single-enantiomer (R)-HCl and (R)-free base are supplied as stereochemically defined materials, whereas the racemic mixture (CAS 1015846-40-8, Leyan Product No. 1510447, 98% purity) contains a 1:1 mixture of (R)- and (S)-enantiomers and would require additional chiral resolution to isolate the active enantiomer . The (S)-enantiomer is commercially available as the free base (CAS 1212938-65-2, Leyan Product No. 1760923, 98% purity) . Price benchmarking shows the (R)-free base at ¥3,981/1g (Leyan, 98%) [1], providing a cost reference for the single-enantiomer scaffold. The incremental procurement cost of the pre-resolved (R)-enantiomer must be weighed against the cost and yield loss of in-house chiral resolution or asymmetric synthesis.

Chiral Purity Procurement Specification Enantiomeric Excess Building Block Quality

Histamine H3 Receptor Antagonist Pharmacophore: The (R)-Configured 1-(3-Methylpyridin-2-yl)propan-1-amine Core Maps to Abbott's A-304121 and A-349821 Chemical Series with Sub-Nanomolar Receptor Affinity

The 1-(3-methylpyridin-2-yl)propan-1-amine scaffold is a recognized chiral building block for non-imidazole histamine H3 receptor antagonists . The Abbott Laboratories compound A-304121, which incorporates a pyridyl-propanamine-derived pharmacophore, exhibits potent binding to recombinant rat H3 receptors with pKi = 8.6–8.9 (Ki ≈ 1.26–2.51 nM) and to human H3 receptors with pKi = 6.1 (Ki ≈ 794 nM) [1][2]. The structurally related clinical-stage compound A-349821 displays pKi values of 9.4 (rat H3) and 8.8 (human H3), corresponding to Ki values of 0.40 nM and 1.58 nM respectively [3]. These compounds are non-imidazole H3 antagonists/inverse agonists with demonstrated procognitive effects in rodent behavioral models at doses of 0.4–10 mg/kg [3]. The (R)-enantiomer of the building block is required to access this specific stereochemical series, as the (S)-enantiomer would direct the pendant amine into an alternative spatial orientation incompatible with the H3 receptor binding pocket.

Histamine H3 Receptor CNS Drug Discovery GPCR Antagonist Cognitive Enhancement

3-Methyl-2-Pyridyl Substitution Pattern vs. Other Pyridyl Isomers: Steric and Electronic Differentiation Relevant to Asymmetric Catalysis Ligand Design

The 3-methyl-2-pyridyl substitution pattern provides a distinct steric and electronic environment compared to other pyridylamine isomers. In the pyridylamidohafnium(IV) olefin polymerization catalyst system, the nature and position of substituents on the pyridine ring directly influence catalyst activity, stereoselectivity, and living polymerization behavior [1]. Optimized pyridylamidohafnium catalysts have been reported to achieve isoselective propylene polymerization with [m⁴] = 91%, dispersity Đ = 1.2, and turnover frequency TOF = 25,000 h⁻¹ [2]. US Patent 6,750,345 and related filings explicitly claim substituted pyridyl amine ligands—including those with alkyl substituents at the pyridine 3-position—as components of hafnium-based catalyst compositions that provide "surprising enhanced catalytic performances for olefin polymerization" with higher comonomer incorporation into ethylene/olefin copolymers [1]. The 3-methyl group in the 2-pyridyl framework introduces a steric buttressing effect that influences the geometry of the metal-ligand complex and the stereochemical outcome of monomer insertion. This substitution pattern is structurally distinct from 4-pyridyl, 5-methyl-2-pyridyl, or unsubstituted 2-pyridyl analogs, each of which would produce different coordination geometries and catalytic selectivities [1].

Pyridyl-Amine Ligands Olefin Polymerization Catalysis Hafnium Complexes Isoselective Polymerization

Optimal Procurement and Application Scenarios for (1R)-1-(3-Methyl(2-pyridyl))propylamine HCl Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of FAAH/COX Dual Inhibitors Requiring Defined (R)-Configuration at the α-Pyridyl Carbon

Based on the enantiomer-dependent FAAH inhibition data from Karlsson et al. (2015), research groups synthesizing N-(3-methylpyridin-2-yl)amide derivatives of arylpropionic acids (flurbiprofen, ibuprofen, naproxen analogs) as dual FAAH/COX inhibitors should procure the (R)-HCl salt to ensure correct stereochemistry at the amide-forming α-carbon [1]. The 9.7-fold potency difference between (S)- and (R)-Ibu-AM5 enantiomers means that use of the racemate would require chiral chromatographic separation of the final amide diastereomers, adding a costly and yield-reducing step. The HCl salt form facilitates direct coupling in aprotic or protic solvents with standard amide coupling reagents (EDC/HOBt, HATU).

Histamine H3 Receptor Antagonist Lead Optimization Using the A-304121/A-349821 Pharmacophore Template

Medicinal chemistry programs targeting the histamine H3 receptor for cognitive enhancement, narcolepsy, or ADHD indications should utilize the (R)-enantiomer building block to access the stereochemically defined non-imidazole H3 antagonist series exemplified by A-304121 (rat H3 pKi = 8.6–8.9) and A-349821 (rat H3 pKi = 9.4, human H3 pKi = 8.8) [2][3]. The (S)-enantiomer would produce the incorrect spatial presentation of the amine moiety that engages the H3 orthosteric binding site [2]. The HCl salt provides optimal handling characteristics for parallel synthesis and library production in medicinal chemistry workflows.

Pyridylamidohafnium Catalyst Development Requiring Chiral 3-Methyl-2-Pyridyl α-Alkylamine Ligand Precursors

Organometallic chemistry groups developing pyridylamidohafnium(IV) olefin polymerization catalysts—where substituent identity and position on the pyridine ring directly govern isoselectivity ([m⁴] up to 91%), living character (Đ = 1.2), and productivity (TOF = 25,000 h⁻¹)—should select the (R)-enantiomer HCl salt as a chirally pure ligand precursor [4]. The 3-methyl-2-pyridyl substitution pattern is explicitly covered in US Patent 6,750,345, which claims enhanced catalytic performance with this ligand class [5]. The HCl salt's solid form enables accurate stoichiometric control during imine or amide ligand synthesis, and the pre-installed (R)-chirality allows exploration of matched/mismatched diastereomeric effects in catalyst design.

Procurement Decision Framework: Single-Enantiomer HCl Salt vs. Racemate or Free Base for Stereochemically Demanding Synthetic Routes

When the synthetic route requires stereochemical fidelity at the α-pyridyl carbon, procurement of the pre-resolved (R)-HCl salt (98% purity, CAS 1391380-35-0) is the economically rational choice over the racemate (CAS 1015846-40-8, 98% purity), because chiral resolution of the racemate via diastereomeric salt formation or preparative chiral HPLC would incur additional solvent, resolving agent, and labor costs while recovering at most 50% of the desired enantiomer in a single resolution cycle . The HCl salt is preferred over the free base (CAS 1213101-36-0, ¥3,981/1g) for applications requiring aqueous solubility, solid handling, or long-term storage stability [6]. Users needing the free base for moisture-sensitive reactions can neutralize the HCl salt in situ with a stoichiometric equivalent of base.

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